1-(2-Chloroethyl)-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
Description
This compound is a pyrano[4,3-c]pyrazole derivative featuring a 2-chloroethyl group at the 1-position and a trifluoromethyl (CF₃) group at the 3-position. Pyrano-pyrazole scaffolds are known for their bioactivity, including anticancer, antimicrobial, and anti-inflammatory properties .
Properties
IUPAC Name |
1-(2-chloroethyl)-3-(trifluoromethyl)-6,7-dihydro-4H-pyrano[4,3-c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClF3N2O/c10-2-3-15-7-1-4-16-5-6(7)8(14-15)9(11,12)13/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPIFRMXOIEBSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N(N=C2C(F)(F)F)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Chloroethyl)-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is a compound of interest due to its potential biological activities. This article explores the compound's pharmacological properties, focusing on its anticancer and anti-inflammatory effects, as well as its mechanism of action.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a tetrahydropyrano structure fused with a pyrazole ring. The presence of a chloroethyl and trifluoromethyl group suggests potential reactivity and biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, compounds similar to 1-(2-Chloroethyl)-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole have shown promising results in inhibiting various cancer cell lines.
The compound has been noted for its ability to induce apoptosis in cancer cells through various pathways.
The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival. For example:
- Inhibition of Aurora-A kinase has been reported with an IC50 value of 0.067 µM in related pyrazole derivatives, indicating a potential target for cancer therapy .
- The compound may also influence the VEGF signaling pathway, which is crucial for angiogenesis in tumors.
Anti-inflammatory Activity
In addition to anticancer properties, pyrazole derivatives are recognized for their anti-inflammatory effects. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, contributing to their therapeutic potential in inflammatory diseases.
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Study on MCF-7 Cells : A derivative exhibited significant cytotoxicity with an IC50 value of 3.79 µM. This study highlighted the role of structural modifications in enhancing efficacy against breast cancer cells .
- Aurora-A Kinase Inhibition : A series of pyrazole derivatives were synthesized and tested for their ability to inhibit Aurora-A kinase, revealing promising candidates for further development in cancer therapy .
- VEGF-Induced Proliferation : Another study demonstrated that certain derivatives inhibited VEGF-induced proliferation in human umbilical vein endothelial cells with an IC50 value as low as 0.30 nM .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below highlights key structural differences and their implications:
Key Observations:
- Chloroethyl vs. Ethyl : The 2-chloroethyl group in the target compound confers alkylation capacity, a mechanism observed in DNA-damaging agents like nitrosoureas . Ethyl-substituted analogs (e.g., ) prioritize lipophilicity over reactivity.
- Trifluoromethyl vs. Other R3 Groups : The CF₃ group’s electron-withdrawing nature stabilizes the molecule against oxidative degradation compared to thiophene or piperidine substituents .
Preparation Methods
Starting Materials and Key Intermediates
- 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one
This α,β-unsaturated ketone bearing a trifluoromethyl group serves as a precursor for regioisomeric pyrazoles. - Hydrazine or Substituted Hydrazines
Used for cyclocondensation to form the pyrazole ring. - Chloroethylating Agents
Typically alkyl halides such as 2-chloroethyl chloride or 2-chloroethyl tosylate are used to introduce the 2-chloroethyl group onto the pyrazole nitrogen.
Reaction Sequence
- One-Step Cyclocondensation
The α,β-unsaturated trifluoromethyl ketone reacts with hydrazine derivatives to form a regioisomeric mixture of pyrazoline intermediates. This step is often performed in ethanol or acetic acid under reflux conditions. - Oxidative Aromatization
The pyrazoline intermediates are oxidized in situ (sometimes without additional oxidants) to yield the corresponding pyrazoles with trifluoromethyl substitution at the 3-position. - Ring Closure to Form Tetrahydropyrano[4,3-c]pyrazole
Intramolecular cyclization involving the ethoxy group and the pyrazole ring leads to the formation of the fused tetrahydropyran ring system. - N-Alkylation with 2-Chloroethyl Halide
The pyrazole nitrogen is alkylated using 2-chloroethyl chloride or similar reagents under basic conditions (e.g., potassium carbonate in DMF) to introduce the 2-chloroethyl substituent.
Purification and Separation
- The regioisomeric mixture obtained after cyclocondensation can be separated effectively by distillation techniques based on boiling point versus pressure diagrams.
- Chromatographic methods such as column chromatography or preparative HPLC may be employed to isolate pure regioisomers and final products.
- Recrystallization from suitable solvents is also used to enhance purity.
Data Table: Summary of Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyclocondensation | 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one + Hydrazine hydrate, EtOH, reflux | 70-85 | Produces regioisomeric pyrazolines |
| Oxidative Aromatization | In situ, sometimes with iodine or air oxidation | 75-90 | Converts pyrazolines to pyrazoles |
| Intramolecular Cyclization | Acidic or neutral conditions, mild heating | 60-80 | Forms tetrahydropyrano fused ring |
| N-Alkylation | 2-Chloroethyl chloride, K2CO3, DMF, room temp or mild heating | 65-80 | Introduces 2-chloroethyl substituent |
| Purification | Distillation, chromatography, recrystallization | — | Separates regioisomers and purifies product |
Research Findings and Optimization Notes
- The choice of hydrazine derivative and reaction solvent critically influences regioselectivity and yield. Hydrazine hydrate tends to favor one regioisomer due to hydrogen bonding effects.
- The use of copper triflate and ionic liquids as catalysts enhances reaction rates and yields in cyclocondensation steps involving trifluoromethyl-substituted ketones.
- Oxidative aromatization can be achieved without additional oxidants under optimized conditions, simplifying the process and reducing by-products.
- The N-alkylation step requires careful control of base and temperature to avoid side reactions such as overalkylation or elimination.
- Distillation under reduced pressure is effective for separating regioisomeric pyrazoles based on their boiling points, facilitating isolation of the desired compound.
Q & A
Q. What synthetic methodologies are effective for synthesizing 1-(2-Chloroethyl)-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole, and what reaction conditions optimize yield?
- Methodological Answer : The synthesis can be adapted from analogous pyrano[2,3-c]pyrazole derivatives. Key steps include:
- Cyclocondensation : Reacting hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic conditions (e.g., protic ionic liquids like [TMBSED][TFA]₂) to form the pyrazole ring .
- Functionalization : Introducing the 2-chloroethyl group via nucleophilic substitution (e.g., using 1,2-dichloroethane) and the trifluoromethyl group via trifluoromethylation reagents (e.g., Togni’s reagent) .
- Optimization : Yield is maximized by controlling solvent polarity (e.g., DMF or THF), temperature (60–80°C), and catalytic amounts of Lewis acids (e.g., ZnCl₂) .
- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH 95:5) or recrystallization from ethanol .
Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound, and what key spectral signatures should researchers expect?
- Methodological Answer :
- ¹H/¹³C NMR :
- The pyrazole ring protons appear as singlets at δ 7.3–8.5 ppm.
- The trifluoromethyl group causes splitting in adjacent carbons (δ ~120–125 ppm, q, JCF ≈ 35–40 Hz) .
- X-ray Crystallography :
- Confirms fused pyrano-pyrazole ring geometry (bond angles: 105–110° for pyrazole, 115–120° for pyran) .
- Mass Spectrometry :
- Molecular ion peak at m/z 270.70 (C₉H₁₀ClF₃N₂S) with fragments corresponding to loss of Cl (Δ m/z 35.5) and CF₃ (Δ m/z 69) .
Q. What are the recommended safety protocols for handling this compound during laboratory experiments?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and goggles due to skin/eye irritation risks .
- Storage : Store in amber glass bottles at –20°C in a desiccator (humidity <30%) to prevent hydrolysis .
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
Advanced Research Questions
Q. How can computational chemistry be applied to predict the reactivity and interaction of this compound with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2) by aligning the trifluoromethyl group in hydrophobic pockets .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity using Gaussian 09 to compute frontier molecular orbitals .
- MD Simulations : Assess stability in aqueous solutions (GROMACS) by tracking hydrogen bonds between the pyran oxygen and water molecules .
Q. What strategies resolve contradictions in experimental data, such as discrepancies between predicted and observed biological activities?
- Methodological Answer :
- Purity Validation : Reanalyze compound purity via HPLC (C18 column, 70:30 H₂O/ACN) to rule out impurities masking bioactivity .
- Dose-Response Curves : Perform IC₅₀ assays in triplicate (e.g., MTT assay for cytotoxicity) to confirm reproducibility .
- Metabolite Screening : Use LC-MS to identify degradation products that may interfere with activity .
Q. How do substituents like the trifluoromethyl group influence the compound’s physicochemical properties and bioactivity?
- Methodological Answer :
- Physicochemical Effects :
| Substituent | LogP Increase | Metabolic Stability |
|---|---|---|
| CF₃ | +1.2 | Enhanced (CYP450 resistance) |
| Cl | +0.8 | Moderate |
| Data derived from analogs in . |
- Bioactivity : The CF₃ group enhances binding to hydrophobic enzyme pockets (e.g., 30% higher inhibition of COX-2 vs. non-fluorinated analogs) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
